molecular formula C6H9ClN2O B3040346 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride CAS No. 1914148-58-5

1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride

Cat. No.: B3040346
CAS No.: 1914148-58-5
M. Wt: 160.60
InChI Key: VUPDCXVFAJTKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride is a heterocyclic compound with the molecular formula C6H9ClN2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-ethylimidazole with a suitable aldehyde under controlled conditions to form the desired carbaldehyde. The hydrochloride salt is then obtained by treating the carbaldehyde with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing biological activity.

Comparison with Similar Compounds

    1-Methyl-1H-imidazole-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    1-Benzyl-1H-imidazole-5-carboxaldehyde: Contains a benzyl group, offering different chemical properties and reactivity.

    2-Butyl-1H-imidazole-4-carbaldehyde: Substituted at a different position on the imidazole ring.

Uniqueness: 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

3-ethylimidazole-4-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-2-8-5-7-3-6(8)4-9;/h3-5H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPDCXVFAJTKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride
Reactant of Route 2
1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride
Reactant of Route 5
Reactant of Route 5
1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride
Reactant of Route 6
1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.